N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide
Description
Properties
IUPAC Name |
N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12/h1-7H,8H2,(H2,14,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQLICKVSCQOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluoropyridine moiety, which is significant for its biological activity. The presence of sulfur in the structure also suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases, particularly p38 MAPK. This kinase is involved in inflammatory responses and the regulation of cytokines such as IL-1β, TNFα, and IL-6. Inhibition of p38 MAPK can lead to reduced inflammation and may be beneficial in treating autoimmune diseases .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Case Studies and Research Findings
A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that modifications in the fluorine position significantly affected biological activity. Compounds with a similar backbone to this compound showed promising results in inhibiting p38 MAPK in an adjuvant-induced arthritis model .
Another research effort focused on the synthesis and evaluation of related compounds indicated that those with enhanced oral bioavailability exhibited better therapeutic profiles in vivo, which could be relevant for this compound if similar modifications are applied .
Data Tables
Scientific Research Applications
SHP2 Inhibition
One of the most notable applications of this compound is its role as a SHP2 (Src Homology 2 Domain-containing Phosphatase 2) inhibitor . SHP2 is implicated in several signaling pathways that contribute to cancer progression, particularly in solid tumors. The inhibition of SHP2 can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.
A patent (US10988466B2) describes several derivatives related to this compound that demonstrate significant inhibitory effects on SHP2, suggesting a pathway for developing targeted cancer therapies .
Synthetic Pathways
The synthesis of N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide involves multi-step reactions that typically include the formation of the pyridine ring systems followed by amination and sulfanylation processes. Understanding these synthetic routes is crucial for optimizing yield and purity in pharmaceutical applications.
Structure-Activity Relationship
The fluorine substituent at the 6-position of the pyridine ring significantly influences the compound's biological activity. Studies suggest that variations in substituents on the pyridine rings can modulate potency and selectivity against SHP2, which is critical for developing effective inhibitors .
Case Study: Cancer Therapeutics
In a recent study, derivatives of this compound were evaluated for their efficacy in inhibiting cancer cell proliferation. The results indicated that specific modifications to the compound's structure led to enhanced anti-proliferative effects against various cancer cell lines, highlighting its potential as a lead compound in drug discovery .
Case Study: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in mouse models bearing xenograft tumors. The findings demonstrated significant tumor regression with minimal toxicity, suggesting a favorable therapeutic index for further development as an anti-cancer agent .
Conclusion and Future Directions
This compound shows promise as a versatile compound in medicinal chemistry, particularly as an SHP2 inhibitor with potential applications in oncology and virology. Future research should focus on optimizing its pharmacokinetic properties and exploring additional therapeutic targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 6-fluoropyridin-2-yl group in the target compound may confer greater metabolic stability compared to 4-chlorophenyl (compound 18) or 4-nitrophenyl (compound 24) due to reduced susceptibility to oxidative degradation .
- The pyridin-2-ylsulfanyl moiety likely enhances aqueous solubility relative to purely aromatic thioethers (e.g., phenylthio in compound 6), as pyridine’s nitrogen can participate in hydrogen bonding .
Synthetic Yields :
- Hydroxylamine-based syntheses (e.g., compounds 18, 24) achieve moderate-to-high yields (58–93%), suggesting that similar methods could be adapted for the target compound .
Biological Relevance: Ethanimidamide derivatives with hydroxyimino groups (e.g., compound 18) exhibit antiplasmodial activity, implying that the target compound’s imidamide core may also interact with parasitic enzymes or receptors .
Comparative Physicochemical Properties
| Property | Target Compound | Compound 18 | Compound 24 | 2-(Phenylthio)ethanimidamide HCl |
|---|---|---|---|---|
| Molecular Weight | ~348 g/mol (estimated) | 255.7 g/mol | 280.2 g/mol | 202.7 g/mol |
| Solubility | Moderate (polar solvents) | Low (non-polar substituents) | Low (nitro group) | High (HCl salt) |
| Synthetic Yield | Not reported | 58% | 93% | Commercial availability |
Analysis:
- Solubility : The hydrochloride salt of 2-(phenylthio)ethanimidamide (evidence 6) demonstrates superior solubility in polar solvents compared to neutral ethanimidamides, highlighting the importance of salt formation for pharmaceutical formulations .
- Thermal Stability : Fluorinated pyridine derivatives (e.g., in evidence 5 and 7) often exhibit higher melting points due to strong intermolecular interactions, suggesting analogous thermal resilience for the target compound .
Preparation Methods
Key Precursors and Their Roles
| Precursor | Function | Source |
|---|---|---|
| 6-Fluoropyridin-2-amine | Electrophilic coupling partner | Commercial availability |
| 2-(Pyridin-2-ylsulfanyl)ethanimidamide | Nucleophilic sulfur donor | Custom synthesis |
The reaction typically proceeds via a two-step sequence:
-
Thiolation : Introduction of the pyridin-2-ylsulfanyl group to the ethanimidamide backbone using thiopyridine derivatives under basic conditions (e.g., cesium carbonate).
-
Amination : Coupling of the fluoropyridin-2-amine group via nucleophilic aromatic substitution, leveraging the fluorine atom’s leaving group capability.
Reaction Conditions and Optimization
Controlled conditions are paramount to achieving high yields (>75%) and purity (>95%). Critical parameters include temperature, solvent selection, and catalyst use.
Optimized Reaction Parameters
-
Dissolve 2-(pyridin-2-ylsulfanyl)ethanimidamide (1.2 eq) in anhydrous DMF.
-
Add 6-fluoropyridin-2-amine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
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Heat at 70°C under nitrogen for 18 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Analytical Characterization Techniques
Post-synthesis validation employs a multi-technique approach:
Primary Analytical Methods
-
Pyridinyl protons : Multiplet signals at δ 7.2–8.6 ppm.
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NH groups : Broad singlet at δ 6.8–7.1 ppm.
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Fluorine coupling : Observed in ¹⁹F NMR (if available).
Challenges and Troubleshooting
Common Synthetic Issues
Yield Optimization Strategies
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Precursor Activation : Pre-treatment of 6-fluoropyridin-2-amine with NaH enhances reactivity.
-
Catalyst Screening : Alternative catalysts (e.g., PdCl₂(dppf)) may reduce side reactions.
Comparative Analysis of Reported Methods
A review of patent and academic literature reveals two dominant approaches:
| Method | Advantages | Limitations |
|---|---|---|
| One-Pot Synthesis | Reduced purification steps | Lower yields (50–60%) |
| Stepwise Coupling | Higher purity (>95%) | Longer reaction times (24+ hours) |
Key Insight : The stepwise method, despite its duration, remains preferred for large-scale synthesis due to reproducibility .
Q & A
Q. Q1: What are the optimal synthetic routes for N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide?
Methodological Answer: The synthesis can involve coupling 6-fluoropyridin-2-amine with a sulfanylpyridine precursor. A palladium-catalyzed cross-coupling reaction (e.g., using Pd(PPh₃)₄) is effective for introducing the pyridin-2-ylsulfanyl group (Scheme 10 in ). Ethanimidamide intermediates, such as 2-(pyridin-2-ylsulfanyl)ethanimidamide, may require protection of reactive groups (e.g., amidine) during synthesis. Sodium chlorodifluoroacetate has been used for difluoromethylation in related pyridone derivatives, suggesting compatibility with fluorinated pyridine systems .
Q. Q2: How can the crystal structure of this compound be resolved?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to process data, ensuring proper handling of twinning or high-resolution data. For example, a similar compound (N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide) was resolved at 293 K with an R factor of 0.073 using SHELX . Preferential crystallization techniques may be needed due to potential polymorphism, as seen in fluoropyridine-containing crystals .
Q. Q3: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR to confirm fluoropyridine substitution (δ ~ -60 ppm for 6-fluoropyridine).
- HRMS : Use electrospray ionization (ESI) to verify molecular weight (e.g., M+H⁺ or M+Na⁺ peaks).
- IR : Identify amidine C=N stretches (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
Cross-validate with computational methods (e.g., DFT) for vibrational assignments .
Advanced Research Questions
Q. Q4: How to address contradictions in spectroscopic data for amidine-containing compounds?
Methodological Answer: Discrepancies in amidine tautomerism (e.g., enamine vs. imine forms) can arise in NMR. Use variable-temperature (VT) NMR to track tautomeric equilibria. For example, N′-Hydroxy-2-(hydroxyimino)ethanimidamide derivatives showed temperature-dependent shifts due to keto-enol tautomerism . X-ray crystallography (as in ) provides definitive structural evidence.
Q. Q5: What strategies mitigate challenges in reactivity studies of the pyridin-2-ylsulfanyl group?
Methodological Answer: The sulfanyl group is prone to oxidation. Perform reactions under inert atmospheres (N₂/Ar) and use antioxidants (e.g., BHT). For regioselective functionalization, employ directing groups (e.g., pyridine N-oxide) to control sulfanyl reactivity. Palladium-mediated C–S bond formation (e.g., with aryl halides) has been successful in related systems .
Q. Q6: How to analyze potential neuroexcitatory activity of this compound?
Methodological Answer: Use in vitro neuronal cultures (e.g., hypothalamic neurons) to assess excitatory effects via patch-clamp electrophysiology, as demonstrated for hypocretin peptides . Compare dose-response curves with known neuroactive agents (e.g., glutamate). For in vivo studies, employ microinjection into brain regions (e.g., thalamus) and monitor behavioral or electrophysiological outputs.
Q. Q7: How does the fluoropyridine moiety influence metabolic stability in pharmacokinetic studies?
Methodological Answer: The 6-fluoropyridine group enhances metabolic stability by reducing CYP450-mediated oxidation. Conduct liver microsome assays (human/rat) to quantify half-life (t₁/₂). Compare with non-fluorinated analogs, as seen in trifluoromethyl-containing compounds with improved lipophilicity . Use LC-MS/MS to identify metabolites, focusing on defluorination or sulfanyl oxidation products.
Data Contradictions and Validation
Q. Q8: How to validate structural data if conflicting crystallographic reports exist?
Methodological Answer: Cross-check with independent datasets and software (e.g., Olex2 vs. SHELX). For retracted studies (e.g., withdrawn metal-complex data ), re-examine raw diffraction data and validate via Rietveld refinement. Use Hirshfeld surface analysis to assess intermolecular interactions and confirm hydrogen bonding patterns .
Methodological Tables
Q. Table 1: Key Synthetic Precursors and Their Roles
| Precursor | Role | Source/Reference |
|---|---|---|
| 6-Fluoropyridin-2-amine | Fluorinated aromatic core | |
| 2-(Pyridin-2-ylsulfanyl)ethanimidamide | Sulfanyl-amidine backbone | |
| Sodium chlorodifluoroacetate | Difluoromethylation agent |
Q. Table 2: Critical Crystallographic Parameters
| Parameter | Value/Technique | Reference |
|---|---|---|
| Space group | P2₁2₁2₁ (common for amidines) | |
| R factor | <0.08 (high confidence) | |
| Data-to-parameter ratio | ≥17.0 (robust refinement) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
